Structural Elucidation of 5-Chloro-1H-Indazole-7-Carboxylic Acid: An Analytical Guide
Structural Elucidation of 5-Chloro-1H-Indazole-7-Carboxylic Acid: An Analytical Guide
Topic: Structural Elucidation and Analytical Characterization of 5-Chloro-1H-Indazole-7-Carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib) and GPCR ligands. However, the synthesis of substituted indazoles—specifically 5-chloro-1H-indazole-7-carboxylic acid —presents distinct regiochemical challenges. The placement of the chlorine atom (C5 vs. C6) and the carboxylic acid moiety (C7) must be rigorously validated to ensure structure-activity relationship (SAR) integrity.
This guide details a self-validating analytical workflow to unambiguously determine the structure of 5-chloro-1H-indazole-7-carboxylic acid. It prioritizes the differentiation of regioisomers through scalar coupling analysis (
The Structural Challenge: Regioisomerism & Tautomerism
Before commencing analysis, one must understand the potential structural ambiguities arising from the synthetic route (often via diazonium cyclization of substituted anilines).
Potential Regioisomers
If the starting material regiochemistry is not preserved or if cyclization allows migration, three primary isomers often confound the analysis:
-
Target: 5-Chloro-1H-indazole-7-carboxylic acid (H4 and H6 are meta).
-
Isomer A: 6-Chloro-1H-indazole-7-carboxylic acid (H4 and H5 are ortho).
-
Isomer B: 4-Chloro-1H-indazole-7-carboxylic acid (H5 and H6 are ortho).
Tautomeric Equilibrium
Indazoles exhibit annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms.
-
1H-Indazole: Thermodynamically favored in the solid state and polar aprotic solvents (DMSO-
). -
2H-Indazole: Less stable but can be trapped by alkylation.
-
Diagnostic: The
C chemical shifts of C3 and C7a are highly sensitive to this equilibrium.
Analytical Strategy & Workflow
The following flowchart outlines the decision-making process for structural confirmation.
Figure 1: Step-by-step structural elucidation workflow. The critical checkpoint is the
Spectroscopic Characterization Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and chlorine substitution.
-
Method: ESI- (Negative Mode) is preferred due to the acidic carboxylic acid proton.
-
Key Observation: Look for the characteristic Chlorine isotope pattern.
-
M-H (
Cl): Base peak. -
M-H+2 (
Cl): Approx. 33% intensity of the base peak. -
Note: If the ratio deviates significantly, suspect impurities or lack of chlorination.
-
Proton NMR ( H NMR) - The "Smoking Gun"
Objective: Determine substitution pattern via scalar coupling (
| Proton | Approx. | Multiplicity | Assignment Logic | |
| COOH | 13.0 - 14.0 | Broad s | - | Acidic proton (exchangeable). |
| NH | 13.0 - 13.5 | Broad s | - | Indazole N1-H (confirms 1H-tautomer). |
| H6 | 8.2 - 8.4 | Doublet (d) | 1.5 - 2.2 | Deshielded by COOH (ortho). Meta coupling to H4. |
| H3 | 8.1 - 8.2 | Singlet (s) | - | Pyrazole ring proton. Characteristic of indazole. |
| H4 | 7.9 - 8.0 | Doublet (d) | 1.5 - 2.2 | Meta coupling to H6. |
The Diagnostic Proof:
The presence of two doublets with small coupling constants (
-
If 6-chloro isomer: H4 and H5 would show ortho coupling (
Hz). -
If 4-chloro isomer: H5 and H6 would show ortho coupling (
Hz).
2D NMR: HMBC Connectivity
Objective: Unambiguous assignment of quaternary carbons and linkage of the COOH group.
Critical Experiment:
We must prove the COOH is at C7 and Cl is at C5.
Figure 2: Key HMBC correlations. The correlation from H6 to the Carbonyl Carbon (C=O) anchors the carboxylic acid to position 7.
Interpretation:
-
H3 Correlation: H3 correlates strongly with C3a (bridgehead) and C9 (often C7a in some numbering systems, but distinctively the bridgehead). This orients the pyrazole ring.
-
H6 to Carbonyl: The proton at H6 (downfield doublet) will show a strong 3-bond correlation to the Carboxylic Acid Carbonyl (~165-170 ppm) . This proves the acid is adjacent to H6 (i.e., at C7).
-
H4/H6 to C5: Both aromatic protons will correlate to the quaternary carbon C5 (bearing the Chlorine). C5 will typically appear shielded/distinct due to the Heavy Atom Effect of Chlorine (~125-130 ppm).
Tautomer Differentiation (1H vs 2H)
Distinguishing the 1H-tautomer (desired) from the 2H-tautomer is critical for crystallization and binding studies.
-
NOESY/ROESY:
-
1H-Indazole: NOE correlation between H3 and H4 is weak or absent because they are distant. However, a strong NOE between NH and H7 (or substituents at 7) would be expected, but here C7 has a COOH group. The NH is adjacent to the benzene ring in 1H-form.
-
2H-Indazole: Strong NOE between H3 and the N2-H (or N2-substituent).
-
-
C Chemical Shifts:
-
C3: In 1H-indazole, C3 is typically
133-135 ppm. In 2H-indazole, it shifts upfield to 120-125 ppm. -
C7a: In 1H-indazole, C7a is
138-142 ppm. In 2H-indazole, it shifts significantly.
-
Experimental Protocol: Characterization
Reagents:
-
Sample: ~10 mg of 5-chloro-1H-indazole-7-carboxylic acid.
-
Solvent: 0.6 mL DMSO-
(99.9% D) + 0.03% TMS.
Procedure:
-
Dissolution: Dissolve the solid in DMSO-
. Ensure the solution is clear; filter if necessary to remove inorganic salts (common in acid precipitations). -
Acquisition (
H): Acquire a standard proton spectrum (16 scans, 2s relaxation delay).-
Check: Verify the presence of the broad COOH peak >13 ppm. If not visible, add a trace of TFA-d or heat to 40°C to sharpen the exchangeable protons.
-
-
Acquisition (2D): Run gradient-selected HSQC (to identify C-H pairs) and HMBC (optimized for 8 Hz coupling).
-
Data Processing: Apply exponential multiplication (LB = 0.3 Hz) for
H to resolve the small meta couplings.
References
-
Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined NMR and Theoretical Study." Journal of Organic Chemistry, 2004.
-
HMBC Interpretation Standards: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.
-
Synthetic Relevance (Kinase Inhibitors): Hu-Lowe, D. D., et al. "Discovery of Axitinib (AG-013736): A Novel, Potent, and Selective Inhibitor of VEGF Receptors." Clinical Cancer Research, 2008. (Illustrates the indazole scaffold utility).
-
Database Validation (CAS 875305-85-4): PubChem Compound Summary for CID 11315783 (Related 5-chloroindazole derivatives).
